Naphthalene-2-sulfonohydrazide synthesis from naphthalene
Naphthalene-2-sulfonohydrazide synthesis from naphthalene
An In-depth Technical Guide to the Synthesis of Naphthalene-2-sulfonohydrazide from Naphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the multi-step synthesis of naphthalene-2-sulfonohydrazide, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available hydrocarbon, naphthalene. The synthesis involves three primary stages: electrophilic sulfonation of naphthalene, conversion to the corresponding sulfonyl chloride, and subsequent reaction with hydrazine.
Overall Synthesis Pathway
The transformation from naphthalene to naphthalene-2-sulfonohydrazide is achieved through a robust three-step sequence. The process is initiated by the sulfonation of naphthalene under conditions of thermodynamic control to selectively produce naphthalene-2-sulfonic acid. This intermediate is then chlorinated to form the reactive naphthalene-2-sulfonyl chloride. The final step involves the nucleophilic substitution of the chloride with hydrazine to yield the target compound, naphthalene-2-sulfonohydrazide.
Step 1: Sulfonation of Naphthalene to Naphthalene-2-sulfonic acid
The sulfonation of naphthalene is a classic example of a reaction governed by kinetic versus thermodynamic control. At lower temperatures (around 80°C), the reaction is kinetically controlled and preferentially yields naphthalene-1-sulfonic acid[1][2]. However, to obtain the desired 2-isomer, the reaction is conducted at elevated temperatures (160-170°C), which allows for an equilibrium to be established. Under these thermodynamically controlled conditions, the more stable naphthalene-2-sulfonic acid is the major product[1][2][3][4]. The increased stability of the 2-isomer is attributed to reduced steric hindrance between the sulfonic acid group and the hydrogen atom at the 8-position, which is present in the 1-isomer[1].
Experimental Protocol: Synthesis of Sodium 2-naphthalenesulfonate
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In a round-bottom flask equipped with a mechanical stirrer, 100 g of finely ground naphthalene is gradually added to 67 mL of concentrated sulfuric acid (d=1.84) that has been pre-warmed to 100°C[5].
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The reaction mixture is then heated to 160-170°C and maintained at this temperature for 12 hours with continuous stirring[5].
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After cooling, the reaction mixture is carefully poured into 1 liter of water and heated to boiling[5].
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Calcium oxide (CaO) is added to the boiling solution until it becomes alkaline. The precipitated calcium sulfate is removed by filtration[5].
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The filtered solid is boiled with another 1 L of distilled water and filtered again while hot. The filtrates are combined[5].
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A solution of sodium carbonate is added to the combined filtrates until no further precipitation of calcium carbonate is observed[5].
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The calcium carbonate is filtered off, and the filtrate containing the sodium salt of 2-naphthalenesulfonic acid is concentrated by evaporation until crystals begin to form[5].
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The solution is allowed to stand overnight, and the crystallized sodium 2-naphthalenesulfonate is collected by filtration[5].
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | Naphthalene (100 g) | [5] |
| Reagent | Concentrated Sulfuric Acid (67 mL) | [5] |
| Temperature | 160-170°C | [5] |
| Reaction Time | 12 hours | [5] |
| Product | Sodium 2-naphthalenesulfonate | [5] |
| Yield | 120-140 g | [5] |
Step 2: Synthesis of Naphthalene-2-sulfonyl Chloride
The conversion of the sulfonic acid salt to the more reactive sulfonyl chloride is a critical step. This is typically achieved using a strong chlorinating agent such as phosphorus pentachloride or phosphorus oxychloride. The resulting naphthalene-2-sulfonyl chloride is a key intermediate for the synthesis of sulfonamides and, in this case, the sulfonohydrazide[6].
Experimental Protocol (Method A: Using Phosphorus Pentachloride)
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To 40 g of coarsely powdered phosphorus pentachloride, 40 g of dry sodium 2-naphthalenesulfonate is added gradually. The addition is regulated to control the exothermic reaction[7].
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Once the addition is complete, the mixture is heated until it becomes homogeneous[7].
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The by-product, phosphorus oxychloride, is removed by distillation under reduced pressure[7].
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The crude naphthalene-2-sulfonyl chloride is then poured into ice-cold water, and the resulting solid is collected by filtration and dried in vacuo[7].
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Purification is achieved by recrystallization from a mixture of benzene and petroleum ether[7].
Experimental Protocol (Method B: Using Phosphorus Oxychloride)
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In a reaction vessel, 346 g (1.5 mol) of sodium 2-naphthalenesulfonate and 770 g (5 mol) of phosphorus oxychloride are added to chloroform[8].
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The reaction mixture is heated to 90°C and maintained for 9 hours[8].
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Following the reaction, excess phosphorus oxychloride and chloroform are removed by distillation[8].
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The residue is washed, filtered, and subjected to vacuum distillation to obtain the pure 2-naphthalenesulfonyl chloride[8].
Quantitative Data for Step 2
| Parameter | Method A | Method B | Reference |
| Starting Material | Sodium 2-naphthalenesulfonate | Sodium 2-naphthalenesulfonate | [7][8] |
| Chlorinating Agent | Phosphorus pentachloride | Phosphorus oxychloride | [7][8] |
| Temperature | Heat until homogeneous | 90°C | [7][8] |
| Reaction Time | Not specified | 9 hours | [8] |
| Product | Naphthalene-2-sulfonyl chloride | Naphthalene-2-sulfonyl chloride | [7][8] |
| Yield | 70% | 95.8% | [7][8] |
| Melting Point | 76°C | 74-76°C | [7][9] |
Step 3: Synthesis of Naphthalene-2-sulfonohydrazide
The final step in the sequence is the reaction of naphthalene-2-sulfonyl chloride with hydrazine. This nucleophilic substitution reaction readily proceeds to form the stable sulfonohydrazide.
Experimental Protocol
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A three-necked, round-bottomed flask is fitted with a mechanical stirrer, a thermometer, and a dropping funnel. 200 g (1.05 moles) of naphthalene-2-sulfonyl chloride and 350 mL of tetrahydrofuran are placed in the flask[10].
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The stirred mixture is cooled to 10-15°C in an ice bath[10].
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A solution of 85% hydrazine hydrate (135 mL, 2.22 moles) in water is added dropwise at a rate that maintains the internal temperature between 10°C and 20°C[10].
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After the addition is complete, stirring is continued for an additional 15 minutes[10].
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The reaction mixture is transferred to a separatory funnel, and the lower aqueous layer is removed and discarded[10].
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The organic layer is washed twice with 150 mL portions of water and then transferred to a beaker[10].
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The solution is stirred while 500 mL of water is added, causing the product to precipitate[10].
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The solid naphthalene-2-sulfonohydrazide is collected by filtration, washed with water, and air-dried[10].
Quantitative Data for Step 3
| Parameter | Value | Reference |
| Starting Material | Naphthalene-2-sulfonyl chloride | [10] |
| Reagent | 85% Hydrazine hydrate | [10] |
| Solvent | Tetrahydrofuran | [10] |
| Temperature | 10-20°C | [10] |
| Product | Naphthalene-2-sulfonohydrazide | [10][11] |
| Molecular Formula | C10H10N2O2S | [11][12] |
| Molecular Weight | 222.26 g/mol | [12] |
Synthesis Workflow Diagram
The following diagram illustrates the complete synthesis pathway from naphthalene to naphthalene-2-sulfonohydrazide, highlighting the key reagents and conditions for each step.
References
- 1. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 2. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 3. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. prepchem.com [prepchem.com]
- 6. Naphthalene-2-Sulfonyl Chloride [anshulchemicals.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Naphthalenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 9. 2-naphthalenesulfonyl Chloride | 93-11-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Naphthalene-2-sulfonohydrazide | C10H10N2O2S | CID 321713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
